![molecular formula C35H30N2O2 B3030666 (2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole CAS No. 940880-69-3](/img/no-structure.png)

(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

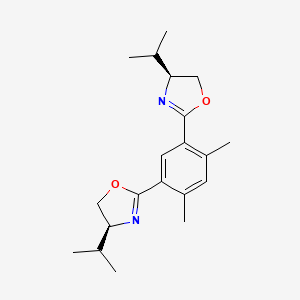

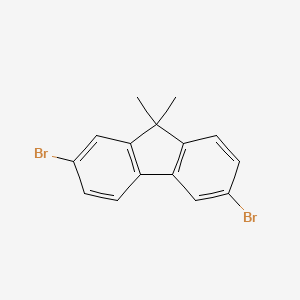

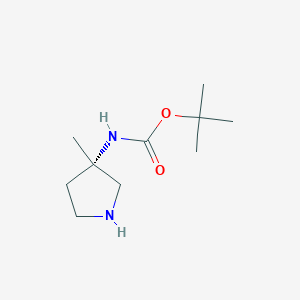

The compound "(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole" is a complex molecule that likely contains multiple chiral centers and spirocyclic structures, as indicated by the stereochemical descriptors and the spirobi[inden] nomenclature. The presence of oxazole rings suggests that it may have been synthesized using strategies similar to those described for other oxazole-containing compounds in the provided papers.

Synthesis Analysis

The synthesis of oxazole derivatives can involve various strategies. For instance, the synthesis of 2-phenyl-4,5-functionalized oxazoles has been achieved using a versatile template like 4-bis(methylthio)methylene-2-phenyloxazol-5-one, which allows for nucleophilic ring-opening followed by cyclization . Additionally, photocyclization of 2-aryloxazole derivatives has been used to create spirocyclic compounds with excellent diastereoselectivity . These methods could potentially be adapted for the synthesis of the compound , considering its oxazole and spirocyclic components.

Molecular Structure Analysis

The molecular structure of the compound would be expected to exhibit a high degree of stereochemistry due to the presence of multiple chiral centers. The spirocyclic nature of the molecule would also contribute to its three-dimensional conformation, potentially affecting its reactivity and interaction with biological targets. The synthesis of similar spirocyclic compounds has been reported, where the stereochemistry was carefully controlled .

Chemical Reactions Analysis

Oxazole-containing compounds can participate in various chemical reactions. For example, they can be used as ligands in enantioselective catalysis, as seen with C2-symmetric tetrahydrobi(oxazoles) . The oxazole moiety can also be involved in cross-dehydrogenative coupling reactions and can be functionalized at different positions to yield a variety of derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its oxazole rings and spirocyclic structure. Oxazoles are known for their heteroaromatic character, which can confer stability and electronic properties useful in medicinal chemistry . The spirocyclic elements would likely affect the compound's solubility and crystallinity, which are important factors in drug development and material science .

Applications De Recherche Scientifique

Electronic Structure Studies

Research involving similar oxazole derivatives, such as various mono- and bisoxazolines, has been conducted to understand their electronic structures. These studies, using photoelectron spectra and quantum chemical calculations, provide insights into the valence electronic structures of these compounds (Kovač et al., 1999).

Crystal Structure Analysis

The crystal structure of compounds related to the oxazole ring, such as 2-Methyl-1,1-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-1-ol, has been analyzed, providing valuable information on their molecular arrangement and interactions (Jia et al., 2013).

Anticancer Activity

Oxazole derivatives have been synthesized and tested for anticancer properties. For instance, some compounds with a 5-methyl-2-[(un)substituted phenyl]-4-oxazole structure have shown strong inhibitory activities against certain cancer cell lines (Liu et al., 2009).

Corrosion Inhibition

Studies on oxazole derivatives like (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol have demonstrated their potential as corrosion inhibitors, especially in metal preservation in harsh environments (Rahmani et al., 2018).

Propriétés

Numéro CAS |

940880-69-3 |

|---|---|

Nom du produit |

(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole |

Formule moléculaire |

C35H30N2O2 |

Poids moléculaire |

510.6 |

Nom IUPAC |

(2R)-2-phenyl-4-[(3S)-4'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-2,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C35H30N2O2/c1-3-9-23(10-4-1)29-21-39-34(36-29)28-16-8-14-25-18-20-35(32(25)28)19-17-24-13-7-15-27(31(24)35)30-22-38-33(37-30)26-11-5-2-6-12-26/h1-16,29,33H,17-22H2/t29-,33-,35+/m1/s1 |

Clé InChI |

QSBJXOGJVXXJRA-DMOWINQSSA-N |

SMILES isomérique |

C1C[C@]2(CCC3=C2C(=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](OC7)C8=CC=CC=C8 |

SMILES |

C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(OC7)C8=CC=CC=C8 |

SMILES canonique |

C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=C1C=CC=C6C7=NC(OC7)C8=CC=CC=C8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3aR,10Z,11aS,12aR,14aR)-2,3,3a,4,5,6,7,8,9,11a,12,13,14,14a-Tetradecahydro-2-[[7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinyl]oxy]-5-methyl-4,14-dioxocyclopenta[c]cyclopropa[g][1,6]diazacyclotetradecine-12a(1H)-carboxylic acid](/img/structure/B3030583.png)

![4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-[(methoxyamino)methylidene]-2-methylbenzamide](/img/structure/B3030603.png)